molecular formula C26H33N5O7 B1453119 Z-Ala-ala-leu-pna CAS No. 61043-33-2

Z-Ala-ala-leu-pna

Cat. No.: B1453119
CAS No.: 61043-33-2
M. Wt: 527.6 g/mol
InChI Key: QFSQXEZZCBIDKW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Z-Ala-ala-leu-pna typically involves the stepwise addition of amino acids to form the tetrapeptide chain. The process begins with the protection of the amino group of L-alanine using a benzyloxycarbonyl (Z) group. This is followed by the sequential coupling of L-alanine and L-leucine using standard peptide synthesis techniques. The final step involves the attachment of p-nitroanilide to the C-terminal end of the peptide . Industrial production methods often utilize automated peptide synthesizers to ensure high purity and yield .

Mechanism of Action

The mechanism of action of Z-Ala-ala-leu-pna involves its hydrolysis by serine proteases. The enzyme binds to the substrate and cleaves the peptide bond between the leucine and p-nitroanilide groups. This reaction releases p-nitroaniline, which can be detected spectrophotometrically . The molecular targets of this compound are the active sites of serine proteases, where the hydrolysis reaction occurs .

Properties

IUPAC Name

benzyl N-[1-[[1-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O7/c1-16(2)14-22(25(34)29-20-10-12-21(13-11-20)31(36)37)30-24(33)17(3)27-23(32)18(4)28-26(35)38-15-19-8-6-5-7-9-19/h5-13,16-18,22H,14-15H2,1-4H3,(H,27,32)(H,28,35)(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSQXEZZCBIDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657570
Record name N-[(Benzyloxy)carbonyl]alanylalanyl-N-(4-nitrophenyl)leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61043-33-2
Record name N-[(Benzyloxy)carbonyl]alanylalanyl-N-(4-nitrophenyl)leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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